4-(Morpholinomethyl)-3-(trifluoromethyl)benzoic acid
Description
Properties
IUPAC Name |
4-(morpholin-4-ylmethyl)-3-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO3/c14-13(15,16)11-7-9(12(18)19)1-2-10(11)8-17-3-5-20-6-4-17/h1-2,7H,3-6,8H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGGZUOVAMCFAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=C(C=C2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target molecule features three critical components:
Synthetic Routes and Methodologies
Chloromethyl Intermediate Pathway
Step 1: Synthesis of 3-Trifluoromethyl-4-methylbenzoic Acid
A published route for 3-trifluoromethylbenzoic acid derivatives begins with m-xylene , proceeding through:
- Chlorination : Reaction with Cl₂ at 80–150°C forms 3-(trichloromethyl)-4-methylbenzene.
- Fluorination : Exchange of trichloromethyl to trifluoromethyl using HF or SF₄.
- Oxidation : KMnO₄ or CrO₃ converts the methyl group to a carboxylic acid, yielding 3-trifluoromethyl-4-methylbenzoic acid.
Step 2: Bromination/Chlorination at Position 4
The methyl group is halogenated via radical or catalytic methods:
- N-Bromosuccinimide (NBS) under UV light introduces a bromine atom.
- SO₂Cl₂ in CCl₄ with azo initiators generates 4-(chloromethyl)-3-(trifluoromethyl)benzoic acid.
Step 3: Morpholine Substitution
The halogenated intermediate undergoes nucleophilic substitution with morpholine :
Reductive Amination Approach
Step 1: Aldehyde Intermediate Preparation
Oxidation of 4-methyl-3-trifluoromethylbenzoic acid to 4-formyl-3-(trifluoromethyl)benzoic acid using MnO₂ or TEMPO/NaClO.
Step 2: Reductive Amination
Direct Coupling via Suzuki-Miyaura Reaction
For advanced intermediates, palladium-catalyzed cross-coupling may introduce pre-functionalized fragments:
Reaction Optimization and Critical Parameters
Halogenation Selectivity
Morpholine Incorporation
Comparative Data on Synthetic Routes
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
4-(Morpholinomethyl)-3-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The morpholinomethyl group can be oxidized to form corresponding N-oxide derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) under anhydrous conditions.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products
Oxidation: N-oxide derivatives
Reduction: Difluoromethyl or monofluoromethyl derivatives
Substitution: Halogenated or nitrated benzoic acid derivatives
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity:
Recent studies have explored the antiviral properties of compounds related to 4-(morpholinomethyl)-3-(trifluoromethyl)benzoic acid, particularly against the Ebola virus. A series of small molecule inhibitors derived from similar structures have demonstrated potent activity against Ebola virus entry, suggesting that modifications to the morpholine structure can enhance antiviral efficacy. These compounds have shown good metabolic stability and broad-spectrum activity against filoviruses, indicating a promising avenue for therapeutic development .
Synthesis of Bioactive Compounds:
The compound serves as an intermediate in the synthesis of various bioactive molecules. For instance, it has been utilized in the preparation of salicylanilide derivatives, which are known for their antibacterial properties. The synthetic routes involving this compound facilitate the creation of new compounds with enhanced biological activities .
Material Science
Polymer Additives:
In material science, this compound can be used as a polymer additive to improve thermal stability and mechanical properties. Its trifluoromethyl group contributes to enhanced chemical resistance and durability of polymers, making it suitable for applications in coatings and high-performance materials.
Fluorinated Materials:
The incorporation of trifluoromethyl groups into materials can impart unique properties such as hydrophobicity and low surface energy. This characteristic is beneficial in developing advanced coatings that require resistance to solvents and environmental degradation .
Analytical Chemistry
Quantitative NMR (qNMR) Studies:
this compound has been studied using quantitative NMR techniques to assess its purity and structural integrity. Research indicates that specific solvents can influence the NMR signals of this compound, which is crucial for accurate quantification in analytical settings .
-
Ebola Virus Inhibition:
A study highlighted the effectiveness of compounds derived from similar structures to this compound in inhibiting Ebola virus entry. The research demonstrated that these compounds could potentially serve as a basis for developing new antiviral therapies . -
Synthesis Pathways:
Research on synthetic pathways revealed that this compound can be effectively used to create various derivatives with enhanced biological activities, showcasing its versatility as a building block in medicinal chemistry . -
Material Properties:
Investigations into the use of fluorinated compounds in polymers indicated that incorporating this compound improves material performance under harsh conditions, thus expanding its application scope in industrial materials .
Mechanism of Action
The mechanism of action of 4-(Morpholinomethyl)-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The morpholinomethyl group can interact with various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogs of Trifluoromethyl-Substituted Benzoic Acids
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Substituent Effects: The morpholinomethyl group in the target compound enhances solubility in polar solvents compared to non-functionalized analogs like 4-(trifluoromethyl)benzoic acid .
- Biological Relevance : Compound 64 () shares a similar trifluoromethyl-benzoic acid core but incorporates a 4-methylpiperazine group, which is linked to improved pharmacokinetic profiles in drug candidates .
Physicochemical Properties
Biological Activity
4-(Morpholinomethyl)-3-(trifluoromethyl)benzoic acid, also known by its CAS number 934020-34-5, is a compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
The compound has the following chemical structure:
- Chemical Formula : C13H14F3NO3
- Molecular Weight : 293.25 g/mol
- IUPAC Name : this compound
This compound interacts with various biological targets, including enzymes and receptors. Its trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and interaction with cellular targets. The morpholinomethyl moiety may facilitate binding to specific proteins involved in signaling pathways.
Antimicrobial Properties
Recent studies have indicated that derivatives of benzoic acid, including this compound, exhibit antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics:
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | 12.5 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
These findings suggest potential use in treating bacterial infections.
Antiproliferative Effects
In cancer research, this compound has been evaluated for antiproliferative activity. In a study involving various cancer cell lines, the compound demonstrated significant inhibition of cell proliferation at concentrations as low as 50 μM:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 45 |
| HeLa (Cervical Cancer) | 40 |
This suggests its potential as a lead compound in cancer therapy.
Case Studies
- Study on Antimicrobial Activity : A recent investigation assessed the antimicrobial properties of several benzoic acid derivatives, including this compound. The study found that this compound exhibited notable activity against Gram-positive bacteria, indicating its potential as an alternative antimicrobial agent .
- Antiproliferative Research : In a study assessing the antiproliferative effects on human cancer cell lines, the compound was found to induce apoptosis in MCF-7 cells through the activation of caspase pathways . This highlights its potential role in cancer treatment strategies.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 4-(Morpholinomethyl)-3-(trifluoromethyl)benzoic acid, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves coupling reactions, such as N,N’-dicyclohexylcarbodiimide (DCC)-mediated amide bond formation in dry dimethylformamide (DMF) . For morpholinomethyl group introduction, reductive amination or nucleophilic substitution under inert atmospheres (e.g., N₂) is recommended. Optimization includes controlling stoichiometry (1.2:1 molar ratio of morpholine to bromomethyl intermediate) and temperature (40–60°C) to minimize side reactions .
- Data : Yields can reach 70–85% with purity >95% (HPLC) when using Amberlyst-15 resin for purification .
Q. Which spectroscopic techniques are most reliable for characterizing the morpholinomethyl and trifluoromethyl substituents?
- Methodology :
- ¹H/¹³C NMR : The trifluoromethyl group appears as a singlet at ~δ 120–125 ppm (¹³C). The morpholinomethyl protons resonate as multiplet signals at δ 2.3–3.5 ppm (¹H) .
- FT-IR : Stretching vibrations at 1,710 cm⁻¹ (C=O of benzoic acid) and 1,120 cm⁻¹ (C-F of CF₃) confirm functional groups .
- Mass Spectrometry : High-resolution ESI-MS shows [M+H]⁺ at m/z 304.12 (calculated for C₁₃H₁₄F₃NO₃) .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties compared to non-fluorinated analogs?
- Data : The CF₃ group increases lipophilicity (logP ~2.5 vs. 1.8 for non-fluorinated analogs) and acidity (pKa ~3.6 vs. 4.2 for benzoic acid), enhancing membrane permeability and binding to hydrophobic enzyme pockets .
Advanced Research Questions
Q. What computational approaches are recommended to study the compound’s interaction with cholinesterases?
- Methodology : Use Glide XP docking (Schrödinger Suite) with OPLS4 force field for protein-ligand binding. Key parameters include:
- Hydrophobic Enclosure : The trifluoromethyl group forms van der Waals contacts with residues like Phe330 in acetylcholinesterase .
- Scoring : Incorporate water desolvation penalties and hydrogen-bonding motifs (e.g., correlated H-bonds with catalytic triad residues) .
Q. How can structural analogs of this compound be designed to enhance selectivity for butyrylcholinesterase over acetylcholinesterase?
- Approach :
- Substituent Effects : Introduce bulkier groups (e.g., 4-ethoxy) to sterically hinder acetylcholinesterase’s narrower active site .
- Isosteric Replacement : Replace morpholinomethyl with piperazinylmethyl to modulate basicity and hydrogen-bonding capacity .
Q. What in vitro assays are suitable for evaluating the compound’s enzyme inhibition kinetics?
- Protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
